Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride
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Overview
Description
Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO2S. It is a derivative of cyclopropane, featuring a cyanocyclopropyl group attached to a methanesulfonyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of a cyclopropane derivative with cyanide and methanesulfonyl chloride under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize efficiency and minimize by-products. Purification steps such as distillation and recrystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidative cleavage can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted cyclopropanes, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride involves its interaction with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The cyanocyclopropyl group provides structural rigidity and influences the compound’s reactivity and selectivity in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Rel-((1R,2R)-2-(difluoromethyl)cyclopropyl)methanesulfonyl chloride
- Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanesulfonyl chloride
- Rel-((1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride)
Uniqueness
Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride is unique due to the presence of the cyanocyclopropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and selectivity.
Properties
IUPAC Name |
[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNVLVDCXSBSBC-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C#N)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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